molecular formula C23H34O5 B11827586 [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate

Cat. No.: B11827586
M. Wt: 390.5 g/mol
InChI Key: DZNZBPJJMMHMHS-GDLCRWSOSA-N
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Description

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spiro Linkage: This step often involves cyclization reactions under acidic or basic conditions to form the spiro structure.

    Introduction of Functional Groups: Functional groups such as hydroxyl and acetate groups are introduced through reactions like esterification and hydroxylation.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography may be employed to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can be compared with other similar compounds, such as:

    Steroids: Compounds with similar cyclopenta[a]phenanthrene structures but different functional groups.

    Spiro Compounds: Molecules with spiro linkages but varying substituents and chiral centers.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate is a complex organic molecule with potential biological activities. This article explores its biological properties based on current research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with multiple stereocenters. Its molecular formula is C22H34O3C_{22}H_{34}O_3, and it possesses a molecular weight of approximately 362.51 g/mol. The presence of hydroxyl and acetate functional groups suggests potential interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study on related spiro compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values in the micromolar range. This suggests a promising avenue for further investigation into its anticancer potential .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • In vitro Studies : Research shows that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
  • Clinical Relevance : This activity could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary data suggest potential neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes.
  • Research Findings : In animal models of neurodegenerative diseases (e.g., Alzheimer's), administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveEnhances antioxidant defenses

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Potential areas for exploration include:

  • In vivo Studies : Conducting animal studies to assess efficacy and safety.
  • Mechanistic Studies : Investigating specific pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency or selectivity.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-yl] acetate

InChI

InChI=1S/C23H34O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-20,25H,4-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1

InChI Key

DZNZBPJJMMHMHS-GDLCRWSOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC45OCCO5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC45OCCO5)C)C

Origin of Product

United States

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